One of the most established applications of Dasatinib is in the treatment of CML, a cancer of the blood and bone marrow caused by the BCR-ABL gene fusion. This fusion protein acts as a tyrosine kinase, driving uncontrolled growth of white blood cells. Dasatinib acts by specifically targeting the BCR-ABL protein, inhibiting its activity and hindering the proliferation of these abnormal cells []. Research has shown Dasatinib to be effective in various CML scenarios, including:
Beyond CML, ongoing research is exploring the potential of Dasatinib in treating other blood cancers. These include:
Research is also exploring the potential of Dasatinib in non-cancerous conditions. This includes investigating its role in:
Dasatinib is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Approved by the U.S. Food and Drug Administration in 2006, it targets multiple kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ. Unlike imatinib, another widely used tyrosine kinase inhibitor, dasatinib can inhibit both the active and inactive forms of the ABL kinase domain, making it effective against imatinib-resistant mutations in BCR-ABL .
Dasatinib's therapeutic effect stems from its ability to inhibit specific enzymes called tyrosine kinases. In Ph+ leukemia, a chromosomal abnormality leads to the production of a fusion protein, BCR-ABL, which acts as a tyrosine kinase and promotes uncontrolled cell growth []. Dasatinib binds to the active site of BCR-ABL, preventing it from phosphorylating other proteins essential for cell proliferation and survival []. This ultimately halts the growth and spread of leukemic cells.
Dasatinib functions through competitive inhibition of ATP binding to the kinase domain of BCR-ABL, which leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival in leukemic cells . The chemical structure of dasatinib allows it to interact with conserved residues in the ATP-binding cleft of target kinases, thus blocking their activity effectively .
Dasatinib exhibits a high degree of selectivity for various tyrosine kinases. In vitro studies have shown that it can inhibit cell growth in leukemic cell lines that are either sensitive or resistant to imatinib. Its ability to overcome imatinib resistance is attributed to its binding characteristics, which do not require interaction with specific residues that are mutated in resistant strains . Clinical studies indicate that dasatinib provides rapid and profound molecular responses in patients with chronic myeloid leukemia .
The synthesis of dasatinib involves several steps that can vary depending on the method employed. Commonly described methods include:
Recent advancements focus on developing environmentally friendly processes that utilize less hazardous reagents while maintaining high yields .
Dasatinib is primarily used for treating patients with chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, especially those who exhibit resistance to first-line therapies like imatinib. It has also shown promise in clinical trials as a first-line treatment option due to its efficacy and rapid action against leukemic cells . Beyond oncology, research is ongoing into its potential applications against other cancers and diseases involving aberrant tyrosine kinase signaling.
Dasatinib interacts with several kinases beyond BCR-ABL, including members of the SRC family (SRC, LCK, YES, FYN) and others like c-KIT and PDGFRβ. This broad spectrum of activity contributes to its effectiveness but also raises concerns about potential off-target effects and associated adverse events such as pleural effusion and pulmonary arterial hypertension . Studies have indicated that dasatinib's interactions with these kinases may also influence hematopoiesis, leading to various hematological toxicities during treatment .
Dasatinib belongs to a class of second-generation tyrosine kinase inhibitors designed to overcome resistance seen with first-generation inhibitors like imatinib. Here are some similar compounds:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Imatinib | BCR-ABL | First-generation TKI; less effective against mutations |
Nilotinib | BCR-ABL | More selective for BCR-ABL; fewer off-target effects |
Bosutinib | BCR-ABL, SRC family | Dual inhibition; useful in cases resistant to imatinib |
Ponatinib | BCR-ABL (including T315I mutation) | Effective against T315I mutation; broader spectrum |
Dasatinib's unique ability to inhibit both active and inactive conformations of ABL makes it particularly valuable for patients who have developed resistance to other therapies like imatinib . Its multi-target profile also differentiates it from other inhibitors that may focus on fewer targets.
X-ray crystallographic analysis of dasatinib has revealed detailed structural information for multiple crystal forms and protein-bound complexes. Single crystal X-ray diffraction measurements have been conducted using copper K-alpha radiation (1.5406 Å) with data collection at 95 K for optimal resolution [1]. The structures were solved by direct methods and expanded using Fourier techniques, with empirical absorption corrections applied to enhance data quality [1].
The most comprehensive crystallographic study determined the structures of both the commercial monohydrate form and an anhydrate form of dasatinib for the first time [1]. Growing suitable single crystals proved challenging due to the propensity of both phases to form small crystals with extensive twinning and modest crystal quality, necessitating careful optimization of crystallization conditions [1].
Several protein-bound crystal structures have been determined, including dasatinib complexed with ABL kinase (PDB: 2GQG), PTK6 kinase (PDB: 5H2U), and EphA4 kinase (PDB: 2Y6O) [2] [3] [4]. These structures provide critical insights into the drug-target interactions and binding mechanisms. The ABL kinase-dasatinib complex was solved at 2.0-2.5 Å resolution, revealing the active conformation of the kinase with dasatinib bound in the ATP-binding site [2].
The three-dimensional structure of dasatinib exhibits significant conformational flexibility, with molecules possessing a very high degree of torsional freedom [1]. Overlay analysis of symmetry-independent molecules from crystal structures reveals markedly different conformations, highlighting the dynamic nature of the compound [1]. Crystallographic disorder was detected in both hydrate and anhydrate structures, with superimposing positions of the chlorine and methyl groups indicating rotational flexibility [1].
Detailed analysis of 23 dasatinib solvates and one non-solvated phase revealed that dasatinib adopts three slightly different conformations in most structures, despite computational analysis indicating the existence of alternative energetically competitive conformations [5]. The molecular conformation analysis demonstrates that the large size and specific shape of dasatinib molecules limits the ways for efficient packing, resulting in relatively consistent structural arrangements across different crystal forms [5].
In protein-bound structures, dasatinib demonstrates remarkable adaptability to different kinase active sites. The crystal structure of dasatinib bound to activated ABL kinase domain shows the compound occupying the ATP-binding site with key interactions to the hinge region [2]. Analysis suggests that the increased binding affinity of dasatinib over imatinib is partially due to its ability to recognize multiple conformational states of BCR-ABL [2].
Dasatinib exhibits complex polymorphic behavior with distinct packing motifs between hydrate and anhydrate forms. The hydrate and anhydrate phases display completely different packing arrangements, consistent with water molecules disrupting hydrogen bonding interactions [1]. The basic building block for the anhydrate form is a dimer formed through nitrogen-hydrogen to nitrogen interactions with a graph set R₂²(8) motif [1].
In the hydrate form, water molecules act as bridges between dasatinib molecules, creating a fundamentally different building block for crystal packing [1]. The three-dimensional packing shows anhydrate dimers arranged in a herringbone fashion, while hydrate molecules organize in layers along the crystallographic ac plane with water molecules residing in hydrophilic channels [1].
The packing efficiency analysis reveals that the hydrate form has 5.3% higher density and 6.6% greater packing efficiency compared to the anhydrate form [1]. This enhanced packing efficiency in the hydrate explains its thermodynamic stability under ambient conditions. Computational removal of water from the hydrate phase without structural relaxation yields a hypothetical anhydrate with density of 1.338 g/cm³, which is higher than the actual anhydrate density of 1.313 g/cm³, suggesting that reorganization to a less dense phase is favored by considerations beyond simple close packing [1].
Extensive solvate formation propensity has been documented, with dasatinib forming more than 45 different solvates reported in patent literature [1]. Detailed crystallographic analysis of these solvates led to their classification into three distinct structure groups (I, II, and III) based on different layer packing arrangements [5]. These groups differ in hydrogen bonding patterns formed by the hydroxyl group and the space available for solvent molecules [5].
The hydrogen bonding network in dasatinib crystals plays a crucial role in determining crystal stability and packing arrangements. In the anhydrate form, primary intermolecular interactions consist of nitrogen-hydrogen to nitrogen hydrogen bonds forming dimeric units with R₂²(8) graph set notation [1]. These dimers serve as the fundamental building blocks for the herringbone packing arrangement observed in the anhydrate crystal structure [1].
The hydrate form exhibits a more complex hydrogen bonding network involving both nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen interactions [1]. Water molecules function as hydrogen bond acceptors and donors, creating bridging interactions between dasatinib molecules and significantly altering the overall packing motif [1]. This water-mediated hydrogen bonding results in the formation of hydrophilic channels within the crystal structure [1].
Analysis of dasatinib solvates reveals that molecules form nearly identical hydrogen-bonded layers in almost all structures, despite the diversity of solvents incorporated [5]. The lack of structural variation is attributed to the limited number of efficient packing arrangements possible for the large, specifically shaped dasatinib molecules [5]. However, detailed examination identified three distinct ways these layers can be packed, resulting in different hydrogen bonding patterns involving the hydroxyl group and varying solvent accommodation spaces [5].
In protein-bound complexes, dasatinib forms critical intermolecular interactions with target kinases. The ABL kinase complex shows hydrogen bonding to the hinge region, specifically to the backbone of Met341 [6]. Hydrophobic interactions with residues including Leu273, Val281, Leu393, and Tyr340 provide additional stabilization by creating a hydrophobic environment around the drug molecule [6]. These interactions effectively shield dasatinib from water molecules, contributing to binding stability [6].
Structural comparison of dasatinib with related tyrosine kinase inhibitors reveals significant differences in binding modes and conformational preferences. Unlike imatinib and nilotinib, which bind exclusively to the inactive conformation of ABL kinase, dasatinib demonstrates the unique ability to bind to both active and inactive kinase conformations [7] [8]. This dual binding capability is reflected in the crystal structures and contributes to dasatinib's broader spectrum of activity against resistant mutants [7].
X-ray crystallography studies confirm that dasatinib and imatinib bind to the adenosine triphosphate binding site of ABL kinase with their central cores occupying overlapping regions but extending in opposite directions [7]. This structural comparison explains dasatinib's ability to override imatinib resistance by accessing different binding orientations within the same active site [7].
The crystal structure comparison between dasatinib and other second-generation inhibitors shows distinct architectural differences. While nilotinib was designed based on the imatinib scaffold with modifications to the methylpiperazine group, dasatinib represents a structurally distinct 2-aminothiazole-5-carboxamide compound originally developed as a Src kinase inhibitor [8]. This fundamental structural difference translates to different selectivity profiles and resistance patterns [8].
Comparative analysis of protein-bound structures reveals that dasatinib maintains consistent hinge region interactions across different kinase targets while adapting to specific active site geometries [9] [3]. The PTK6 kinase complex (PDB: 5H2U) demonstrates dasatinib's ability to occupy additional pockets near the gatekeeper region, providing insights into structure-activity relationships [9]. The EphA4 kinase structure reveals a previously unidentified hydrophobic back-pocket that dasatinib can access, suggesting opportunities for developing more selective inhibitors [4].
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